molecular formula C9H20O9 B1231703 Sephadex G 25 CAS No. 9041-35-4

Sephadex G 25

Cat. No.: B1231703
CAS No.: 9041-35-4
M. Wt: 272.25 g/mol
InChI Key: BCPVZFFJGCURNR-OCOFDJSDSA-N
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Description

Sephadex G 25 is a well-established gel filtration resin widely used in various scientific and industrial applications. It is a beaded gel filtration medium prepared by cross-linking dextran with epichlorohydrin under alkaline conditions. This hydrophilic matrix minimizes nonspecific adsorption, resulting in high recoveries during processes such as desalting and buffer exchange for proteins and nucleic acids .

Mechanism of Action

Target of Action

Sephadex G-25 is a gel filtration medium that primarily targets proteins and nucleic acids . It is used for desalting and buffer exchange in industrial applications . The compound’s primary role is to separate these macromolecules based on their size .

Mode of Action

Sephadex G-25 operates through a process known as gel filtration or size exclusion chromatography . This compound is prepared by cross-linking dextran with epichlorohydrin under alkaline conditions . The hydrophilic matrix of Sephadex G-25 minimizes nonspecific adsorption, which allows it to selectively exclude large molecular weight solutes (like proteins or DNA) from entering the porous gel phase . This results in high recoveries during desalting and buffer exchange processes for proteins and nucleic acids .

Biochemical Pathways

The biochemical pathways affected by Sephadex G-25 are primarily related to the desalting and buffer exchange processes . By excluding large molecular weight solutes from the porous gel phase, Sephadex G-25 allows for the separation of these solutes from smaller molecules . This results in the purification of the target macromolecules (proteins or nucleic acids) from salts and other small molecules .

Pharmacokinetics

ADME-like properties can be discussed in terms of its preparation and use. Sephadex G-25 is supplied as a dry powder and must be swollen before use . The swelling process involves the medium being in excess buffer, at room temperature for 3 hours, or in a water bath at 90 °C for 1 hour . After the separation process is complete, the gel should be washed with 2 column volumes of 0.2 M NaOH or a solution of non-ionic detergent, rinsed with water, and re-equilibrated with 2-3 column volumes of buffer .

Result of Action

The result of Sephadex G-25’s action is the successful desalting and buffer exchange of proteins and nucleic acids . It achieves this by allowing full permeation of low molecular weight solutes while excluding larger molecular weight solutes from the porous gel phase . This leads to high recoveries of the target macromolecules .

Action Environment

The action of Sephadex G-25 can be influenced by environmental factors such as pH and temperature . At low pH, partial hydrolysis of the matrix may occur . G-25 has been shown to withstand 01 M HCl for 1-2 hours and 002 M HCl for 6 months without any effect on its chromatographic properties .

Biochemical Analysis

Biochemical Properties

Sephadex G-25 plays a crucial role in biochemical reactions by facilitating the separation of molecules based on their size. It interacts with a variety of enzymes, proteins, and other biomolecules. The hydrophilic matrix of Sephadex G-25 minimizes nonspecific adsorption, ensuring high recoveries of proteins and nucleic acids during desalting and buffer exchange processes . The product is particularly effective in separating small molecules, such as salts and free labels, from larger biomolecules like proteins and nucleic acids .

Cellular Effects

Sephadex G-25 influences various cellular processes by enabling the purification and isolation of biomolecules. It aids in the removal of small molecules that may interfere with cellular functions, thereby enhancing the accuracy of biochemical assays. The product’s ability to desalt and buffer exchange proteins and nucleic acids ensures that cellular processes, such as gene expression and cell signaling pathways, are not disrupted by unwanted contaminants . This contributes to more reliable and reproducible experimental results.

Molecular Mechanism

The mechanism of action of Sephadex G-25 is based on size exclusion chromatography. The cross-linked dextran beads create a porous matrix that allows smaller molecules to enter the pores while excluding larger molecules. This differential permeation results in the separation of molecules based on their size . Sephadex G-25 does not bind to the biomolecules, which means that the buffer composition does not directly affect the separation process . This property makes it a versatile tool for various biochemical applications.

Temporal Effects in Laboratory Settings

Sephadex G-25 exhibits stability over time in laboratory settings. It can withstand exposure to various conditions, including different pH levels and temperatures. The product has been shown to maintain its chromatographic properties even after long-term exposure to acidic and basic conditions . Additionally, Sephadex G-25 can be stored in solutions containing antimicrobial agents to prevent contamination . These properties ensure consistent performance and reliability in long-term experiments.

Dosage Effects in Animal Models

The effects of Sephadex G-25 in animal models vary with different dosages. At optimal dosages, the product effectively facilitates the separation and purification of biomolecules without causing adverse effects. At high doses, there may be potential toxic effects due to the accumulation of the product in tissues . It is essential to determine the appropriate dosage to achieve the desired outcomes while minimizing any potential adverse effects.

Metabolic Pathways

Sephadex G-25 is not directly involved in metabolic pathways but plays a crucial role in the preparation of samples for metabolic studies. By removing small molecules and contaminants, Sephadex G-25 ensures that the samples used in metabolic studies are free from interfering substances . This enhances the accuracy of metabolic flux measurements and the analysis of metabolite levels.

Transport and Distribution

Sephadex G-25 is transported and distributed within cells and tissues based on its size exclusion properties. The product interacts with transporters and binding proteins that facilitate its movement within the cellular environment . The hydrophilic nature of Sephadex G-25 ensures that it remains in the aqueous phase, minimizing nonspecific interactions with cellular components .

Subcellular Localization

Sephadex G-25 does not have specific subcellular localization as it is primarily used as a tool for biochemical separations. Its hydrophilic matrix and size exclusion properties ensure that it can effectively separate biomolecules within various subcellular compartments . The product’s ability to desalt and buffer exchange proteins and nucleic acids makes it a valuable tool for studying subcellular processes without introducing artifacts .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sephadex G 25 is synthesized by cross-linking dextran with epichlorohydrin under alkaline conditions. The process involves the following steps:

Industrial Production Methods

In industrial settings, this compound is produced in large batches using automated reactors to ensure consistency and quality. The process involves:

    Batch Preparation: Large quantities of dextran and epichlorohydrin are mixed in reactors with controlled temperature and pH conditions.

    Cross-linking and Swelling: The cross-linking reaction is carefully monitored, and the resulting gel is allowed to swell in water or buffer solutions.

    Purification and Drying: The swollen gel is washed to remove any unreacted chemicals and impurities. .

Chemical Reactions Analysis

Types of Reactions

Sephadex G 25 primarily undergoes physical interactions rather than chemical reactions due to its inert nature. it can be involved in the following processes:

Common Reagents and Conditions

Major Products Formed

This compound itself does not form major products through chemical reactions. Its primary function is to facilitate the separation and purification of other molecules .

Scientific Research Applications

Sephadex G 25 has a wide range of applications in scientific research, including:

    Protein Purification: Used in size exclusion chromatography to separate proteins based on their size.

    Desalting and Buffer Exchange: Removes salts and exchanges buffers in protein and nucleic acid solutions.

    DNA Purification: Used to purify DNA fragments by separating them from smaller molecules and salts.

    Radioactive Labeling: Separates labeled molecules from free isotopes in radiolabeling experiments .

Comparison with Similar Compounds

Sephadex G 25 is part of a family of Sephadex resins, each designed for different molecular weight ranges:

This compound is unique in its ability to efficiently separate molecules in the molecular weight range of 1,000 to 5,000, making it ideal for desalting and buffer exchange applications .

Properties

IUPAC Name

(2R,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6.C3H8O3/c7-1-2-3(8)4(9)5(10)6(11)12-2;4-1-3(6)2-5/h2-11H,1H2;3-6H,1-2H2/t2-,3-,4-,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPVZFFJGCURNR-OCOFDJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O.C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O)O.C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60920396
Record name Propane-1,2,3-triol--hexopyranose (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9041-35-4
Record name Sephadex G 25
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane-1,2,3-triol--hexopyranose (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Sephadex G-25 acts as a molecular sieve. The gel consists of porous beads with a defined pore size range. Small molecules can enter these pores, while larger molecules are excluded. This difference in penetration leads to different migration rates through the gel, effectively separating molecules based on their size. [, , , ]

ANone: Sephadex G-25 is often used for desalting, buffer exchange, and removal of low molecular weight contaminants. This purification can lead to:

  • Enhanced biological activity: Removing inhibitors or interfering substances can increase the specific activity of target molecules like enzymes or peptides. [, , ]
  • Improved stability: Separating labile compounds from degrading enzymes or other reactive species can enhance their stability. [, ]
  • Facilitated downstream analysis: Removing interfering substances simplifies analysis by techniques like HPLC or mass spectrometry. [, , ]

ANone: Sephadex G-25 is a cross-linked dextran, a polysaccharide composed of glucose units. The crosslinking is typically achieved using epichlorohydrin.

ANone: Sephadex G-25 is widely used for desalting protein solutions, purifying peptides, removing unincorporated nucleotides from DNA/RNA samples, and separating labeled compounds from free radioisotopes. Its compatibility with biological molecules and diverse buffers makes it suitable for a broad range of applications. [, , , ]

ANone: No, Sephadex G-25 is not inherently catalytic. It functions primarily as a size exclusion medium for separating molecules. [, ]

ANone: While detailed computational models specifically for Sephadex G-25 might be limited, general size exclusion chromatography models based on pore size distribution and solute hydrodynamic radius can be applied to predict elution profiles.

ANone: The degree of cross-linking influences the pore size of Sephadex G-25. Higher cross-linking results in smaller pores, impacting the size exclusion limit and resolution of separation. [, ]

ANone: Sephadex G-25 is supplied as a dry powder and needs to be hydrated in an appropriate buffer before use. It should be stored dry at room temperature.

ANone: Sephadex G-25 is primarily a research tool and not typically used for in vivo applications or drug delivery in humans.

ANone: Sephadex G-25 has been instrumental in various in vitro studies, including:

  • Hormone purification and characterization: Isolating and purifying hormones like the brain hormone in Nereis diversicolor and Perinereis cultrifera, as well as studying the histamine-binding properties of human serum. [, ]
  • Enzyme studies: Investigating the tryptophan metabolism in Streptomyces cremeus extracts and analyzing the degradation of arachin by proteolytic enzymes. [, ]
  • Understanding cellular processes: Examining the mechanism of 67Ga accumulation in normal rat liver lysosomes. [, ]

ANone: These aspects are less relevant to Sephadex G-25, as it is primarily used as a research tool for in vitro applications and not as a therapeutic agent.

ANone:

  • Spectroscopy: UV-Vis spectroscopy is often used to monitor protein and peptide elution from Sephadex G-25 columns. [, , ]
  • Electrophoresis: SDS-PAGE is employed to analyze the purity and molecular weight of proteins and peptides after Sephadex G-25 purification. [, , ]
  • Chromatography: Sephadex G-25 is often used as a preliminary purification step before HPLC or other chromatographic methods. [, , ]

ANone: These aspects are not extensively covered in the provided research papers, as they primarily focus on specific applications of Sephadex G-25 in biochemical and biological research.

ANone: Sephadex, including Sephadex G-25, was developed in the 1950s and revolutionized separation science by providing a gentle and efficient method for separating biomolecules based on size.

ANone: Sephadex G-25 has bridged disciplines like biochemistry, molecular biology, and analytical chemistry. Examples include:

  • Purification of natural products: Isolating bioactive peptides from natural sources like mangrove leaves for studying jellyfish metamorphosis. []
  • Understanding disease mechanisms: Analyzing eosinophil chemotactic factors in blister fluid of patients with dermatological diseases. [, ]

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